methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate

Muscarinic Receptor Antagonism Overactive Bladder Selectivity Profiling

This 1,5-benzodioxepin-7-yl benzoate scaffold is a critical intermediate for M3-selective muscarinic antagonist programs targeting overactive bladder, and ACCβ inhibitor development for metabolic disorders. The 7-position ester substitution is structurally essential for achieving functional bladder selectivity and target engagement; regioisomeric variants cannot be generically substituted. Researchers leveraging this scaffold can explore SAR around the ester group and benzodioxepin ring to optimize potency and IP position. Procure based on precise CAS 952182-99-9 identity.

Molecular Formula C17H16O4
Molecular Weight 284.31 g/mol
CAS No. 952182-99-9
Cat. No. B1324917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate
CAS952182-99-9
Molecular FormulaC17H16O4
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C2=CC3=C(C=C2)OCCCO3
InChIInChI=1S/C17H16O4/c1-19-17(18)13-5-3-12(4-6-13)14-7-8-15-16(11-14)21-10-2-9-20-15/h3-8,11H,2,9-10H2,1H3
InChIKeyMOGKNGBKMKLEPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate (CAS 952182-99-9): Chemical Identity and Procurement Specifications


Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate (CAS 952182-99-9) is an organic compound featuring a 1,5-benzodioxepin core fused to a methyl benzoate ester . With the molecular formula C₁₇H₁₆O₄ and a molecular weight of 284.31 g/mol, it is typically supplied as a solid . This scaffold serves as a versatile intermediate in medicinal chemistry programs, particularly those targeting muscarinic receptors [1] and metabolic enzymes like Acetyl-CoA Carboxylase β (ACCβ) [2].

Why Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate (CAS 952182-99-9) Cannot Be Readily Substituted with Closely Related Analogs


Simple substitutions on the benzodioxepin scaffold can drastically alter biological activity and pharmacological profile, precluding generic interchange [1]. The specific placement of the benzoate ester at the 7-position, in contrast to alternative substitution patterns, is critical for achieving a desirable balance of receptor affinity, functional selectivity, and in vivo efficacy. For instance, within the same chemical series, modifications to the ester group or the aliphatic ring can shift the selectivity profile, impacting target engagement and off-target effects [2]. Therefore, procurement decisions must be based on precise structural identity rather than general class membership.

Quantitative Differentiation Guide: Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate (CAS 952182-99-9) vs. Key Comparators


Selectivity for Muscarinic M3 Receptor vs. M1 and M2 Subtypes

The 1,5-benzodioxepin scaffold, which includes methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate as a key intermediate, has been shown to generate compounds with high binding affinity for the muscarinic M3 receptor and potent in vivo effects on bladder pressure [1]. Importantly, this class demonstrates functional selectivity for the bladder over the salivary gland, a key differentiator from non-selective muscarinic antagonists that cause dose-limiting dry mouth. While specific Ki values for the exact methyl ester are not publicly disclosed in the primary literature, the SAR studies clearly indicate that the 7-substituted benzodioxepin core is essential for this beneficial selectivity profile [1].

Muscarinic Receptor Antagonism Overactive Bladder Selectivity Profiling

ACCβ Inhibitory Activity as a Therapeutic Entry Point for Metabolic Diseases

The benzodioxepine scaffold, as claimed in US Patent 7,459,480 B2, is a privileged structure for inhibiting Acetyl-CoA Carboxylase β (ACCβ), a validated target for metabolic diseases [1]. The patent describes compounds with a 7-substituted benzodioxepine core, analogous to methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate, demonstrating utility in treating obesity and dyslipidemia. This differentiates the compound from other ACC inhibitors that lack the benzodioxepine core, offering a distinct chemical series with potential advantages in terms of patentability and pharmacokinetic properties.

ACCβ Inhibition Metabolic Disorders Obesity Dyslipidemia

Modular Scaffold for Diverse Pharmacological Activities Beyond Muscarinic and ACCβ Targets

The 3,4-dihydro-2H-1,5-benzodioxepin core is a versatile scaffold capable of delivering activity against diverse biological targets. Early work by Damez et al. (1975) established this class as β-adrenergic stimulants with bronchial dilator activity [1]. More recently, derivatives have shown activity against Heat Shock Factor-1 (HSF-1) with EC50 values <160 nM [2]. This target-hopping potential differentiates the benzodioxepin scaffold from more narrowly focused chemical series, offering broader utility in drug discovery programs.

β-Adrenergic Stimulants Bronchodilator Activity Scaffold Hopping

Optimal Research & Industrial Applications for Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate (CAS 952182-99-9)


Medicinal Chemistry: Hit-to-Lead Optimization for Muscarinic M3 Receptor Antagonists

This compound serves as a critical intermediate or starting material for synthesizing and optimizing novel M3-selective muscarinic antagonists for overactive bladder. As demonstrated by Mitsuya et al. [1], the benzodioxepin core can yield compounds with functional bladder selectivity. Researchers can leverage this scaffold to explore structure-activity relationships around the ester group and the benzodioxepin ring to further improve potency and selectivity.

Metabolic Disease Research: ACCβ Inhibitor Development

Given the established use of benzodioxepine derivatives as ACCβ inhibitors [1], this compound can be used as a building block for creating novel ACCβ inhibitors for the treatment of obesity, dyslipidemia, and type 2 diabetes. It offers a distinct chemical entry point for programs seeking to avoid existing ACC inhibitor intellectual property.

Chemical Biology: Scaffold-Hopping and Target Identification

The broad activity profile of the benzodioxepin scaffold [1][2] makes this compound a valuable tool for chemical biology studies. It can be used as a core for generating diverse compound libraries for phenotypic screening or for developing chemical probes to study under-explored targets like HSF-1.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.